REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]([F:11])[CH:4]=1.[CH2:12]([N:18](CCCCCC)CCCCCC)CCCCC.[C-]#N.[Na+]>O>[F:11][C:5]1[CH:4]=[C:3]([CH2:2][C:12]#[N:18])[CH:8]=[CH:7][C:6]=1[O:9][CH3:10] |f:2.3|
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Name
|
|
Quantity
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45.8 g
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Type
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reactant
|
Smiles
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BrCC1=CC(=C(C=C1)OC)F
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Name
|
|
Quantity
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1.4 g
|
Type
|
reactant
|
Smiles
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C(CCCCC)N(CCCCCC)CCCCCC
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Name
|
|
Quantity
|
20.5 g
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Type
|
reactant
|
Smiles
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[C-]#N.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated at 60°-65° C. for 18 hours
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Duration
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18 h
|
Type
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TEMPERATURE
|
Details
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The mixture is cooled
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Type
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EXTRACTION
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Details
|
extracted in its ether
|
Type
|
WASH
|
Details
|
washed with water, saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (CNa2SO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
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Details
|
gives a solid, (33.2 g)
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Name
|
|
Type
|
|
Smiles
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FC=1C=C(C=CC1OC)CC#N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |